N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride is a complex organic compound with potential applications in pharmaceuticals and chemical research. The compound features a unique structure that incorporates a benzothiazole moiety, which is known for its biological activity, along with a dimethylamino propyl group and an isoindole derivative.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BLD Pharm. These suppliers provide detailed product specifications, including purity levels and safety data sheets.
The compound falls under the category of organic compounds and can be classified as an amide due to the presence of the acetamide functional group. It also contains heterocyclic structures, specifically benzothiazole and isoindole derivatives, which are significant in medicinal chemistry.
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride typically involves multi-step reactions that may include:
The synthesis requires precise control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and verify the structure of the final product.
The molecular structure can be represented as follows:
This indicates that the compound consists of 16 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom.
Key structural features include:
The InChI key for this compound is provided as a means for identification in chemical databases: InChI=1S/C16H22N4O3S/c1-10-8-15(17)18(11(2)12(10)19)14(23)13(22)20(3)4/h8H,1-7H2,(H,17,18)(H,19,23).
The compound can participate in several chemical reactions due to its functional groups:
Reactions should be conducted under controlled conditions to avoid side products. Monitoring through spectroscopic methods ensures that desired transformations occur efficiently.
The mechanism of action for this compound is not fully elucidated but may involve:
Studies indicate that compounds with similar structures exhibit anti-inflammatory and anti-cancer properties through modulation of signaling pathways in cells.
Relevant data includes boiling point and melting point information which are critical for storage and handling.
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride has potential applications in:
This compound represents a promising area for future research due to its complex structure and potential biological activities.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4